molecular formula C6H11NO3 B12337297 (3R)-3-methylmorpholine-3-carboxylic acid CAS No. 1638744-32-7

(3R)-3-methylmorpholine-3-carboxylic acid

Cat. No.: B12337297
CAS No.: 1638744-32-7
M. Wt: 145.16 g/mol
InChI Key: SHCBJTXLTBRKHM-ZCFIWIBFSA-N
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Description

(3R)-3-methylmorpholine-3-carboxylic acid is a chiral compound with a morpholine ring substituted at the 3-position with a methyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methylmorpholine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a suitable morpholine derivative with a methylating agent, followed by carboxylation. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl group or the carboxylic acid group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(3R)-3-methylmorpholine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-methylmorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or altering receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-morpholinecarboxylic acid: Lacks the methyl group at the 3-position.

    (3S)-3-methylmorpholine-3-carboxylic acid: The enantiomer of (3R)-3-methylmorpholine-3-carboxylic acid.

    N-methylmorpholine: Lacks the carboxylic acid group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a methyl group and a carboxylic acid group on the morpholine ring. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1638744-32-7

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(3R)-3-methylmorpholine-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-6(5(8)9)4-10-3-2-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1

InChI Key

SHCBJTXLTBRKHM-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@]1(COCCN1)C(=O)O

Canonical SMILES

CC1(COCCN1)C(=O)O

Origin of Product

United States

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